N-Benzyl-N-butyl-N'-(3,4-dimethylphenyl)urea
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Overview
Description
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea is an organic compound belonging to the urea derivatives family. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine, butylamine, and 3,4-dimethylphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea, often employs scalable and environmentally friendly methods. One such method involves the use of potassium isocyanate in water, which avoids the use of organic co-solvents and simplifies product isolation through filtration .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea: Similar structure but with different substituents, leading to variations in chemical and biological properties.
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group, affecting its reactivity and applications.
Uniqueness
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
88451-13-2 |
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Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C20H26N2O/c1-4-5-13-22(15-18-9-7-6-8-10-18)20(23)21-19-12-11-16(2)17(3)14-19/h6-12,14H,4-5,13,15H2,1-3H3,(H,21,23) |
InChI Key |
RTSCWIYJSUSUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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